2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride
Overview
Description
2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, a furan ring, and a methyl group attached to the aniline moiety. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(furan-2-yl)-6-methylaniline
- 2-Chloro-4-(furan-2-yl)-6-methylphenol
- 2-Chloro-4-(furan-2-yl)-6-methylbenzoic acid
Uniqueness
2-Chloro-4-(furan-2-yl)-6-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-(furan-2-yl)-6-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-5-8(6-9(12)11(7)13)10-3-2-4-14-10;/h2-6H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHRAISABZNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565845-72-8 | |
Record name | Benzenamine, 2-chloro-4-(2-furanyl)-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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